The Enduring Legacy of the Pyridazine Core: A Technical Guide to its History, Discovery, and Therapeutic Applications
The Enduring Legacy of the Pyridazine Core: A Technical Guide to its History, Discovery, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine (B1198779) nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. Despite its relative rarity in nature, the unique physicochemical properties of the pyridazine scaffold have made it a privileged structure in the design of novel therapeutic agents. Its journey from a laboratory curiosity in the late 19th century to a core component of FDA-approved drugs is a testament to the enduring power of heterocyclic chemistry in addressing unmet medical needs. This in-depth technical guide provides a comprehensive overview of the history, discovery, and evolution of pyridazine compounds, with a focus on their synthesis, biological activities, and the signaling pathways they modulate.
A Historical Perspective: The Dawn of Pyridazine Chemistry
The story of pyridazine begins in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1886, during his investigations into the synthesis of indoles, Fischer inadvertently prepared the first pyridazine derivative.[1] His work, while not initially focused on this new heterocyclic system, laid the groundwork for future explorations.
A decade later, in 1895, the parent pyridazine heterocycle was synthesized for the first time by Tauber.[2] This seminal achievement marked the formal entry of pyridazine into the lexicon of organic chemistry. Early synthetic efforts were often challenging, but they established the fundamental reactivity and properties of this novel ring system.
A significant advancement in pyridazine synthesis came with the use of maleic hydrazide, which provides a more accessible route to the parent heterocycle.[1] The condensation of 1,4-diketones or 4-ketoacids with hydrazines also emerged as a versatile and widely adopted method for constructing the pyridazine core.[1][3]
Foundational Synthetic Methodologies
The construction of the pyridazine ring and its derivatives has been achieved through a variety of named reactions, each offering a unique approach to this heterocyclic system. These methods have been instrumental in the synthesis of a vast array of pyridazine-containing molecules with diverse biological activities.
Borsche-Drechsel Cyclization
The Borsche-Drechsel cyclization is a classic method for the synthesis of tetrahydrocarbazoles, which can be considered as fused pyridazine derivatives. The reaction involves the acid-catalyzed cyclization of a cyclohexanone (B45756) arylhydrazone.[3][4]
Experimental Protocol: Borsche-Drechsel Cyclization
-
Step 1: Hydrazone Formation: A mixture of an arylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent such as ethanol (B145695) is heated at reflux for 1-2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration.
-
Step 2: Cyclization: The isolated hydrazone is suspended in a high-boiling point solvent like diethylene glycol. A catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid, is added. The mixture is then heated to a high temperature (e.g., 180-220 °C) for several hours.
-
Step 3: Work-up and Purification: After cooling, the reaction mixture is poured into ice-water and neutralized with a base (e.g., sodium bicarbonate). The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.[4]
Widman-Stoermer Synthesis
The Widman-Stoermer synthesis is a method for the preparation of cinnolines, which are benzo[c]pyridazine derivatives. This reaction involves the diazotization of an o-amino-α-phenylcinnamic acid, followed by cyclization.[5][6]
Experimental Protocol: Widman-Stoermer Synthesis
-
Step 1: Diazotization: The o-amino-α-phenylcinnamic acid is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature.
-
Step 2: Cyclization: The resulting diazonium salt solution is stirred at low temperature for a period of time to allow for cyclization to occur.
-
Step 3: Work-up and Purification: The reaction mixture is then neutralized, and the precipitated product is collected by filtration, washed, and purified, typically by recrystallization.[5][6]
Japp-Klingemann Reaction
The Japp-Klingemann reaction is a versatile method for the synthesis of hydrazones from β-keto-esters (or β-keto-acids) and aryl diazonium salts. These hydrazones can then be cyclized to form pyridazinone derivatives.[6][7]
Experimental Protocol: Japp-Klingemann Reaction
-
Step 1: Diazonium Salt Formation: Aniline is diazotized in the standard manner using sodium nitrite and hydrochloric acid at 0-5 °C.
-
Step 2: Coupling: The cold diazonium salt solution is added slowly to a stirred, chilled solution of a β-keto-ester and sodium acetate (B1210297) in ethanol.
-
Step 3: Hydrolysis and Cyclization: The resulting azo compound is then hydrolyzed and cyclized, often by heating in the presence of an acid or base, to yield the pyridazinone product. The product is then isolated and purified.[6][7]
Physicochemical Properties and Role in Drug Design
The pyridazine ring possesses a unique set of physicochemical properties that make it an attractive scaffold for drug design.
-
Weak Basicity: The presence of two adjacent nitrogen atoms leads to a lower pKa compared to pyridine, which can be advantageous in modulating the overall basicity of a drug molecule.[5]
-
High Dipole Moment: The arrangement of the nitrogen atoms creates a significant dipole moment, which can influence molecular interactions and solubility.
-
Hydrogen Bonding Capacity: The two nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.
-
Bioisosteric Replacement: The pyridazine ring is often used as a bioisostere for other aromatic systems, such as phenyl, pyridine, or pyrimidine (B1678525) rings. This substitution can lead to improved physicochemical properties, such as increased polarity and reduced lipophilicity, which can enhance aqueous solubility and bioavailability.[4]
Pyridazine-Containing Drugs: From Discovery to the Clinic
The unique properties of the pyridazine core have been successfully leveraged in the development of several important therapeutic agents.
Minaprine: An Early Antidepressant
Minaprine, a 3-aminopyridazine (B1208633) derivative, was one of the first pyridazine-containing drugs to be marketed.[8][9] It was introduced in France in 1972 as an antidepressant. Minaprine's mechanism of action was complex, involving interactions with both the serotonergic and dopaminergic systems.[10] However, it was withdrawn from the market in 1996 due to an unacceptable incidence of convulsions.[9]
Experimental Protocol: Synthesis of Minaprine
A common synthetic route to Minaprine involves the reaction of 3-chloro-6-phenylpyridazine (B182944) with 2-morpholinoethanamine.
-
Step 1: 3-Chloro-6-phenylpyridazine (1.0 eq) and 2-morpholinoethanamine (1.2 eq) are heated together, either neat or in a high-boiling solvent such as xylene, for several hours.
-
Step 2: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve an acid-base workup to remove unreacted starting materials and byproducts.
-
Step 3: The crude Minaprine is then purified, typically by recrystallization from a suitable solvent.[8]
Relugolix: A GnRH Receptor Antagonist
Relugolix is a more recent example of a successful pyridazine-containing drug. It is a non-peptidic antagonist of the gonadotropin-releasing hormone (GnRH) receptor and is used in the treatment of uterine fibroids and prostate cancer.
The synthesis of Relugolix is a multi-step process that highlights modern synthetic organic chemistry strategies.[11]
Experimental Protocol: Key Step in Relugolix Synthesis
A crucial step in the synthesis of Relugolix involves the formation of a uracil (B121893) ring onto a pyridazine-containing intermediate.
-
Step 1: An aniline-substituted pyridazine intermediate is reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated imidazolide.
-
Step 2: This intermediate is then treated with N-methoxyamine.
-
Step 3: The resulting urea (B33335) is cyclized in the presence of a coupling agent like diethyl pyrocarbonate (DEPC) and a base such as sodium methoxide (B1231860) to construct the thymine (B56734) derivative, a core component of the final Relugolix molecule.
Relugolix exerts its therapeutic effect by blocking the GnRH receptor, a G-protein coupled receptor (GPCR). This prevents the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Caption: GnRH Receptor Signaling Pathway Antagonized by Relugolix.
Deucravacitinib: A TYK2 Inhibitor
Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It is approved for the treatment of moderate-to-severe plaque psoriasis. The synthesis of Deucravacitinib is a complex process that involves the construction of a deuterated methyl amide group to improve its pharmacokinetic profile.[8][12]
Experimental Protocol: Key Step in Deucravacitinib Synthesis
A key transformation in the commercial synthesis of Deucravacitinib is a palladium-catalyzed C-N coupling reaction.
-
Step 1: A chlorinated pyridazine-containing intermediate is coupled with a primary amine in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., SL-J009), and a dual-base system (e.g., DBU and K2CO3).
-
Step 2: The reaction is carried out in a mixed solvent system (e.g., acetonitrile (B52724) and toluene) at an elevated temperature.
-
Step 3: Upon completion, the product is isolated and purified using standard techniques.[12]
Deucravacitinib selectively inhibits TYK2, which plays a crucial role in the signaling of key cytokines involved in the pathogenesis of psoriasis, such as IL-23 and Type I interferons.
Caption: TYK2 Signaling Pathway Inhibited by Deucravacitinib.
Quantitative Analysis of Biological Activity
The biological activity of pyridazine derivatives is a critical aspect of their development as therapeutic agents. The following table summarizes the in vitro anticancer activity of a selection of pyridazine compounds against various human cancer cell lines, presented as IC50 values.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2S-5 | MDA-MB-231 (Breast) | 6.21 | [13] |
| 4T1 (Breast) | 7.04 | [13] | |
| 2S-13 | MDA-MB-231 (Breast) | 7.73 | [13] |
| 4T1 (Breast) | 8.21 | [13] | |
| 4e | MCF-7 (Breast) | 9 | [14] |
| SK-MEL-28 (Melanoma) | 7.8 | [14] | |
| 4f | MCF-7 (Breast) | 9 | [14] |
| SK-MEL-28 (Melanoma) | 7.8 | [14] | |
| 8e | MCF-7 (Breast) | 0.22 | [14] |
| 8n | MCF-7 (Breast) | 1.88 | [14] |
| Pyrazolo-pyridazine 4 | HepG-2 (Liver) | 17.30 | [15] |
| HCT-116 (Colon) | 18.38 | [15] | |
| MCF-7 (Breast) | 27.29 | [15] |
Standardized Experimental Protocols for Biological Evaluation
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential.
In Vitro Kinase Assay (TYK2)
This protocol outlines a general procedure for a luminescence-based kinase assay to determine the inhibitory activity of a compound against TYK2.
Experimental Protocol: In Vitro TYK2 Kinase Assay
-
Materials: Recombinant human TYK2 enzyme, substrate peptide, ATP, kinase buffer, test compound, and a luminescence-based ATP detection kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
In a 384-well plate, add the diluted compound or vehicle (DMSO).
-
Add a solution containing the TYK2 enzyme and the substrate peptide.
-
Initiate the reaction by adding ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescence-based detection kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][16]
Radioligand Binding Assay (GnRH Receptor)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GnRH receptor.
Experimental Protocol: GnRH Receptor Radioligand Binding Assay
-
Materials: Cell membranes expressing the GnRH receptor, a radiolabeled GnRH receptor antagonist (e.g., [³H]-Elagolix), unlabeled test compound, assay buffer, and glass fiber filters.
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.[5]
Conclusion and Future Directions
From its serendipitous discovery to its central role in modern drug development, the pyridazine heterocycle has demonstrated remarkable versatility and therapeutic potential. The unique electronic and steric properties of the pyridazine core have enabled medicinal chemists to fine-tune the pharmacological profiles of drug candidates, leading to the development of innovative treatments for a range of diseases. As our understanding of disease biology continues to expand, so too will the opportunities for leveraging the pyridazine scaffold in the design of next-generation therapeutics. The ongoing exploration of novel synthetic methodologies and the application of computational tools will undoubtedly unlock new avenues for the discovery and development of pyridazine-based drugs with enhanced efficacy and safety profiles. The enduring legacy of the pyridazine core serves as a powerful reminder of the profound impact of heterocyclic chemistry on human health.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
